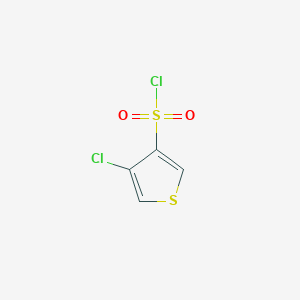

4-Chlorothiophene-3-sulfonyl chloride

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives

Thiophene, a sulfur-containing five-membered aromatic heterocycle, and its derivatives are fundamental building blocks in organic synthesis. The introduction of halogen atoms onto the thiophene ring dramatically influences its electronic properties and reactivity, often enhancing its utility in cross-coupling reactions and as a precursor for further functionalization. Halogenated thiophenes are key components in a wide array of biologically active compounds and organic materials.

4-Chlorothiophene-3-sulfonyl chloride is a disubstituted thiophene, featuring a chlorine atom at the 4-position and a sulfonyl chloride group at the 3-position. This specific substitution pattern is crucial, as the electronic and steric effects of these substituents dictate the regioselectivity of its subsequent reactions. The presence of the chlorine atom, an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution to some extent, while also providing a handle for transition metal-catalyzed cross-coupling reactions.

Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis.

The primary application of sulfonyl chlorides is in the formation of sulfonamides and sulfonate esters, through reactions with amines and alcohols, respectively. Sulfonamides are a critical pharmacophore found in a vast number of drugs, including antibiotics, diuretics, and anticonvulsants. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions and are also used as protecting groups for alcohols. The reactivity of the sulfonyl chloride group in this compound allows for the introduction of the 4-chlorothiophen-3-ylsulfonyl moiety into a wide range of molecules, thereby enabling the exploration of new chemical space for drug discovery and materials science.

Overview of Research Trajectories for this compound

Research involving this compound has primarily been driven by its potential as a precursor for the synthesis of biologically active molecules. The combination of the halogenated thiophene scaffold and the reactive sulfonyl chloride group makes it an attractive starting material for the construction of complex molecular architectures.

A significant research trajectory for this compound is its use in the development of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-chlorothiophene-3-sulfonamide moiety, derived from the corresponding sulfonyl chloride, has been incorporated into various kinase inhibitor scaffolds. The specific substitution pattern of the thiophene ring can influence the binding affinity and selectivity of these inhibitors for their target kinases.

Furthermore, the presence of the chlorine atom on the thiophene ring opens up possibilities for further diversification through cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the late-stage modification of molecules containing the 4-chlorothiophene-3-sulfonyl group, providing a powerful tool for the optimization of lead compounds in drug discovery programs. While detailed, publicly available research specifically focused on this compound is somewhat limited, its utility can be inferred from the broader context of halogenated thiophene sulfonyl chlorides in medicinal chemistry.

Physicochemical and Spectroscopic Data

Below are tables detailing the known physicochemical properties and predicted spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂Cl₂O₂S₂ | PubChem uni.lu |

| Molecular Weight | 217.08 g/mol | PubChem uni.lu |

| Monoisotopic Mass | 215.88733 Da | PubChem uni.lu |

| Predicted XLogP3 | 2.3 | PubChem uni.lu |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data | Source |

|---|---|---|

| ¹H NMR | No experimental data available in the searched sources. | - |

| ¹³C NMR | No experimental data available in the searched sources. | - |

| Infrared (IR) | No experimental data available in the searched sources. | - |

| Mass Spectrometry (MS) | Predicted Collision Cross Section (CCS) values for various adducts are available. For [M+H]⁺, the predicted CCS is 139.0 Ų. | PubChem uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKPSMIYICGGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of 4 Chlorothiophene 3 Sulfonyl Chloride

Fundamental Mechanisms of Sulfonyl Chloride Reactivity

Sulfonyl chlorides (R-SO₂Cl) are a significant class of organic compounds utilized as intermediates in synthesis due to the reactivity of the sulfonyl group. Their reactions can proceed through two primary mechanistic routes: ionic and radical pathways.

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (R-SO₂•). The generation of these radicals is typically initiated by methods such as photoredox catalysis under visible light. Once formed, the sulfonyl radical is a versatile intermediate that can engage in various transformations. A primary pathway involves its addition to unsaturated systems like alkenes and alkynes. This addition generates a carbon-centered radical, which can then be trapped or participate in further cascade or chain reactions. These radical processes are instrumental in forming C-S bonds and constructing complex sulfonated molecules, which are valuable in medicinal chemistry.

The predominant ionic reaction pathway for sulfonyl chlorides is nucleophilic substitution at the highly electrophilic sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom susceptible to attack by a wide range of nucleophiles. This process generally occurs via a bimolecular nucleophilic substitution (Sɴ2-like) mechanism at the sulfur center. The incoming nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. For arenesulfonyl chlorides, this pathway is the cornerstone for the synthesis of numerous derivatives, including the widely important sulfonamides and sulfonate esters.

Nucleophilic Substitution Reactions at the Sulfonyl Moiety

The most common and synthetically valuable reactions of 4-chlorothiophene-3-sulfonyl chloride involve the substitution of the chloride on the sulfonyl group by various nucleophiles. These reactions are fundamental for creating a diverse array of sulfur-containing compounds.

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone method for the synthesis of sulfonamides. This reaction, often conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, proceeds through nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride.

While specific research detailing a broad range of sulfonamide derivatives synthesized directly from this compound is not widely available in general literature, the established reactivity of sulfonyl chlorides allows for the prediction of its behavior with various amines. The table below illustrates hypothetical, yet chemically plausible, examples based on standard synthetic protocols for sulfonamide formation.

Table 1: Representative Synthesis of Sulfonamide Derivatives

| Amine Reactant | Product Name |

| Aniline | 4-Chloro-N-phenylthiophene-3-sulfonamide |

| Diethylamine | 4-Chloro-N,N-diethylthiophene-3-sulfonamide |

| Benzylamine | N-Benzyl-4-chlorothiophene-3-sulfonamide |

| Morpholine | 4-((4-Chlorothiophen-3-yl)sulfonyl)morpholine |

In a reaction analogous to sulfonamide synthesis, sulfonate esters are formed when a sulfonyl chloride is treated with an alcohol or a phenol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to activate the alcohol and scavenge the generated HCl. The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur center and displacing the chloride. This transformation is a common method for converting an alcohol into a good leaving group for subsequent substitution or elimination reactions.

Specific examples detailing the synthesis of sulfonate esters from this compound are not prevalent in readily accessible scientific databases. However, its expected reactivity is illustrated in the following table with plausible products from reactions with common alcohols.

Table 2: Representative Synthesis of Sulfonate Ester Derivatives

| Alcohol/Phenol Reactant | Product Name |

| Methanol | Methyl 4-chlorothiophene-3-sulfonate |

| Phenol | Phenyl 4-chlorothiophene-3-sulfonate |

| Ethanol | Ethyl 4-chlorothiophene-3-sulfonate |

| Isopropanol | Isopropyl 4-chlorothiophene-3-sulfonate |

Palladium-Catalyzed Desulfitative Heteroarylation Reactions

A more advanced application of heteroaryl sulfonyl chlorides is their use as coupling partners in palladium-catalyzed C-H bond functionalization reactions. In these "desulfitative" or "desulfonylative" couplings, the sulfonyl chloride group serves as a source of a heteroaryl moiety. The general mechanism is believed to involve the oxidative addition of the heteroaryl sulfonyl chloride to a low-valent palladium catalyst. This is followed by the extrusion of sulfur dioxide (SO₂) to form a heteroaryl-palladium intermediate. This intermediate can then undergo a C-H activation/arylation sequence with another (hetero)arene coupling partner, ultimately forming a new carbon-carbon bond and regenerating the active palladium catalyst. wikipedia.org

This methodology provides a powerful tool for the construction of biheteroaryl compounds, which are important scaffolds in materials science and medicinal chemistry. Although the broader scope of this reaction class has been explored, specific examples employing this compound as the heteroaryl source in desulfitative C-H arylations are not extensively documented in the reviewed literature. The successful application of this compound would depend on its stability and reactivity under the specific catalytic conditions required for SO₂ extrusion and C-H activation. wikipedia.org

Investigation of Regiochemical Control and Site Selectivity

The regiochemical outcome of the coupling reaction is dictated by the inherent electronic properties of the heteroarene partner. In general, substitution occurs at the most electron-rich position of the heterocycle. For instance, with pyrrole, sulfonylation is expected to occur preferentially at the C2 position. Similarly, furan (B31954) would likely undergo substitution at its C2 position. The presence of substituents on the heteroarene ring will further influence the site selectivity.

Chemoselectivity in Halogenated Substrates (e.g., C-Br bond preservation)

In reactions involving halogenated heteroarenes, the chemoselectivity of the coupling reaction is a critical consideration. Given the high reactivity of the sulfonyl chloride group, it is expected that sulfonylation will proceed without affecting a C-Br bond on the heteroaromatic substrate, provided that appropriate reaction conditions are employed. The preservation of the C-Br bond would allow for subsequent functionalization of the coupled product.

Reactions with Unsaturated Organic Substrates

Based on the known reactivity of sulfonyl chlorides, this compound is expected to react with a variety of unsaturated organic substrates, including alkenes and alkynes. These reactions can lead to the formation of diverse molecular architectures.

Annulation Reactions (e.g., [2+2] cycloadditions)

While less common for sulfonyl chlorides, under specific conditions, such as photochemical activation, this compound might participate in [2+2] cycloaddition reactions with alkenes. This would lead to the formation of a four-membered sultone ring, a heterocyclic compound containing a sulfur-oxygen bond.

Chlorosulfonylation Processes

The addition of this compound across a double or triple bond, known as chlorosulfonylation, is a probable reaction pathway. In the presence of a suitable catalyst, such as a copper salt, the sulfonyl chloride can add to an alkene or alkyne, resulting in the formation of a β-chloro sulfone.

Sulfonylation and Sulfenylation Reactions

Under reducing conditions, the sulfonyl chloride can be converted to a sulfenyl chloride. Both the sulfonyl chloride and the in situ generated sulfenyl chloride can react with unsaturated substrates. Sulfonylation of alkenes and alkynes would lead to the formation of vinyl sulfones, while sulfenylation would result in the corresponding vinyl sulfides. The specific reaction conditions would determine the predominant product.

Arylation and Fluoroalkylation Strategies

The structure of this compound offers multiple sites for arylation and fluoroalkylation reactions, key transformations in the synthesis of complex molecules and pharmacologically active compounds.

Arylation:

Transition-metal-catalyzed cross-coupling reactions are the most common strategies for forming carbon-carbon bonds between aryl or heteroaryl systems. For this compound, arylation could potentially occur at two positions: the C-Cl bond on the thiophene (B33073) ring or through a desulfonylative coupling at the C-S bond of the sulfonyl chloride group.

Cross-Coupling at the C-Cl Bond: The chlorine atom on the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions would involve an organometallic reagent (e.g., boronic acids, organostannanes, or terminal alkynes) to introduce a new aryl or substituted group at this position, leaving the sulfonyl chloride moiety intact for further functionalization.

Desulfonylative Cross-Coupling: More recent methodologies have demonstrated that the sulfonyl chloride group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions. This desulfonylative arylation allows for the direct introduction of an aryl group at the 3-position of the thiophene ring, with the concurrent loss of sulfur dioxide. This approach offers an alternative pathway to 3-arylthiophenes.

Fluoroalkylation:

The introduction of fluoroalkyl groups into organic molecules is of significant interest, particularly in medicinal chemistry, due to the unique properties they impart. Fluoroalkylation of this compound could be envisioned through several pathways, although specific examples are not readily found. Nucleophilic fluoroalkylation reactions using fluorinated sulfones and related reagents are a common strategy. rsc.org These methods often involve the generation of a fluoroalkyl anion that can then react with an electrophilic center.

A plausible, though underexplored, strategy could involve the reaction of the sulfonyl chloride with a fluoroalkylating agent, potentially leading to the formation of a fluoroalkylated sulfonamide or a related structure, depending on the reaction conditions and the nature of the fluoroalkyl source.

Table 1: Potential Arylation Reactions of this compound

| Coupling Reaction | Potential Reagents | Catalyst System (Typical) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 4-Chloro-3-(aryl)thiophene |

| Stille Coupling | Arylstannane | Pd(PPh₃)₄ | 4-Chloro-3-(aryl)thiophene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-Chloro-3-(alkynyl)thiophene |

| Desulfonylative Arylation | Arylboronic acid | Palladium catalyst | 4-Chloro-3-arylthiophene |

Note: This table is illustrative of potential reactions based on the general reactivity of similar compounds, as specific experimental data for this compound is not available in the searched literature.

Interactions with Imines and Carbonyl Compounds

The sulfonyl chloride functional group is known to react with a variety of nucleophiles, including imines and the enolates of carbonyl compounds. These reactions can lead to the formation of important nitrogen- and sulfur-containing heterocyclic structures or functionalized sulfonamides.

Interactions with Imines:

The reaction of sulfonyl chlorides with imines is a well-established method for the synthesis of β-sultams, which are four-membered cyclic sulfonamides. This reaction, often referred to as a sulfa-Staudinger cycloaddition, is believed to proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. researchgate.netorganic-chemistry.org In the case of this compound, a reaction with an imine in the presence of a base would be expected to yield a thiophene-substituted β-sultam. The specific stereochemical outcome of such a reaction would likely be influenced by the substituents on the imine and the reaction conditions.

Interactions with Carbonyl Compounds:

This compound can react with enolizable carbonyl compounds, such as ketones and aldehydes, in the presence of a base. The reaction would likely proceed via the formation of an enolate, which would then act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This would result in the formation of a β-ketosulfone. These compounds are valuable synthetic intermediates that can undergo further transformations.

Another possibility is the Knoevenagel-type condensation of active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) with aldehydes or ketones. While the sulfonyl chloride itself is not a carbonyl group, its strong electron-withdrawing nature could potentially activate adjacent C-H bonds for deprotonation and subsequent reaction, although this is a less common reaction pathway for sulfonyl chlorides compared to their direct reaction with nucleophiles.

Table 2: Potential Reactions of this compound with Imines and Carbonyls

| Reactant | Reaction Type | Potential Product |

| Imine (R-CH=N-R') | Sulfa-Staudinger Cycloaddition | Thiophene-substituted β-sultam |

| Enolizable Ketone (e.g., Acetophenone) | Sulfonylation of enolate | β-Ketosulfone derivative |

| Enolizable Aldehyde | Sulfonylation of enolate | β-Aldosulfone derivative |

Note: This table illustrates expected products based on the general reactivity of sulfonyl chlorides. Specific experimental validation for this compound was not found in the available literature.

Strategic Derivatization and Applications in Advanced Organic Synthesis

Construction of Fused Heterocyclic Systems

The inherent reactivity of the sulfonyl chloride moiety in 4-chlorothiophene-3-sulfonyl chloride is a key feature in the construction of fused heterocyclic systems. This functional group serves as a powerful electrophile, readily reacting with a variety of nucleophiles to initiate cyclization cascades, leading to the formation of novel thieno-fused scaffolds.

The synthesis of fused heterocyclic systems such as pyrido- and thiazino-thiadiazines often involves the reaction of a sulfonyl chloride with a molecule containing appropriately positioned nucleophilic centers. While direct synthesis from this compound is not extensively documented, the general synthetic strategies for analogous compounds provide a blueprint for its potential applications.

For instance, the synthesis of related thieno[2',3':4,5]pyrimido[2,1-b] researchgate.netnih.govthiadiazine derivatives has been achieved through multi-step sequences starting from substituted thieno[2,3-d]pyrimidines nih.gov. Similarly, complex pyrido[4″,3″:4′,5′]thieno[2″,3″:4,5]pyrimido[2,1-b] researchgate.netnih.govthiadiazine systems have been constructed via condensation and cyclization reactions researchgate.net. These examples highlight a common strategy where a pre-functionalized thiophene (B33073) or a related heterocycle undergoes cyclization to form the desired fused system.

Based on the established reactivity of sulfonyl chlorides, a plausible synthetic route utilizing this compound would involve its reaction with a suitably substituted pyridine (B92270) or thiazine precursor bearing amino or hydroxyl groups. The initial reaction would form a sulfonamide or sulfonate ester linkage, followed by an intramolecular cyclization to yield the fused thiadiazine ring. The reaction conditions would likely require a base to facilitate the nucleophilic attack and subsequent cyclization.

Table 1: Potential Reaction Scheme for the Synthesis of a Thieno-Thiazino-Thiadiazine Scaffold

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, 2-aminothiazole derivative | Base (e.g., triethylamine), Aprotic solvent | Intermediate sulfonamide |

| 2 | Intermediate sulfonamide | Strong base (e.g., NaH), Heat | Fused Thieno-thiazino-thiadiazine |

The stability and decomposition pathways of fused heterocycles are critical parameters for their potential applications, particularly in medicinal chemistry. For thiadiazine-containing scaffolds, the stability can be influenced by factors such as the nature of substituents, the degree of saturation in the rings, and the surrounding chemical environment.

Studies on related tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives have shown that these systems can exhibit stability in simulated gastric fluid, which is a desirable property for orally administered drugs researchgate.net. However, they are also designed to be biodegradable, often undergoing enzymatic hydrolysis to release an active drug molecule, indicating a controlled decomposition pathway nih.gov. This suggests that thieno-fused thiadiazines derived from this compound could also be designed as prodrugs, with their stability tailored by the appropriate choice of substituents.

The decomposition of such fused systems could be initiated by the cleavage of the sulfonamide bond, which is a common metabolic pathway for sulfonamide-containing drugs. Hydrolysis of the thiadiazine ring could also occur under acidic or basic conditions, leading to ring-opened products. The presence of the chloro-substituent on the thiophene ring might also influence the electronic properties and, consequently, the stability of the entire fused system.

Utility in Polyheteroaromatic Architectures

The development of new materials with tailored electronic and photophysical properties often relies on the synthesis of well-defined polyheteroaromatic architectures. This compound can serve as a valuable starting material for the construction of such systems, including thiophene-containing dyads and triads, through iterative cross-coupling reactions.

The synthesis of thiophene-containing dyads and triads from this compound can be envisioned through sequential cross-coupling reactions. The chlorine atom on the thiophene ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce other aromatic or heteroaromatic units. The sulfonyl chloride group can be converted into a sulfonamide or sulfonate ester, which can then be used as a directing group or a point of further functionalization.

For example, a Suzuki coupling reaction could be employed to couple an arylboronic acid at the 4-position of the thiophene ring, generating a thiophene-aryl dyad. Subsequent modification of the sulfonyl chloride group and another cross-coupling reaction could then lead to the formation of a triad. The synthesis of thieno[2,3-b]thiophene derivatives, which are themselves important building blocks for organic electronics, has been reported through various synthetic routes, showcasing the versatility of thiophene chemistry ekb.eg.

Modern synthetic methodologies, particularly transition metal-catalyzed C-H bond functionalization, offer a powerful tool for the construction of complex aromatic systems. While the sulfonyl group is generally considered deactivating for electrophilic aromatic substitution, it can act as a directing group in certain metal-catalyzed reactions.

The C-H bonds on the thiophene ring of derivatives of this compound could potentially be targeted for functionalization. For instance, palladium- or nickel-catalyzed C-H arylation could be used to introduce additional aromatic rings, building up oligothiophene structures step-by-step researchgate.net. The combination of traditional cross-coupling at the C-Cl bond and iterative C-H functionalization at other positions on the thiophene ring would provide a highly versatile strategy for the synthesis of complex polyheteroaromatic architectures. This approach allows for the regioselective introduction of different substituents, which is crucial for fine-tuning the properties of the final material.

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual reactivity of this compound makes it a highly versatile building block in multi-step organic synthesis. The sulfonyl chloride group is a reactive handle that can be transformed into a wide range of other functional groups, including sulfonamides, sulfonate esters, and sulfonic acids . This versatility allows for the incorporation of the thiophene scaffold into a diverse array of larger, more complex molecules.

The sulfonyl chloride can react with amines to form sulfonamides, a common motif in many pharmaceutical compounds. It can also react with alcohols to form sulfonate esters, which can be used as protecting groups or as intermediates for further transformations. The ability to perform these transformations under mild conditions and in the presence of other functional groups is a key advantage of using sulfonyl chlorides in complex molecule synthesis nih.gov.

Furthermore, the thiophene ring itself can be further modified through various reactions, including electrophilic substitution, metalation, and cross-coupling. This allows for the construction of highly functionalized thiophene derivatives that can be used as key intermediates in the synthesis of natural products, pharmaceuticals, and materials. The synthesis of complex heterocyclic systems often relies on the use of such pre-functionalized building blocks to control the regiochemistry and stereochemistry of the final product utdallas.eduwisdomlib.org.

Introduction of Sulfur-Containing Motifs into Heterocyclic Frameworks

The sulfonyl chloride functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamide, sulfonate, and thioether linkages. This reactivity makes this compound an excellent reagent for introducing the 4-chlorothiophene-3-sulfonyl motif into various molecular scaffolds. The resulting sulfonamides are particularly significant, as the sulfonamide bond is a key structural feature in numerous biologically active compounds.

A primary application involves the straightforward reaction with primary or secondary amines to furnish the corresponding sulfonamides. This reaction is typically high-yielding and tolerant of a wide array of functional groups, allowing the 4-chlorothiophene unit to be appended to complex amine-containing molecules, including other heterocycles. This modular approach provides a reliable method for generating libraries of novel compounds for screening purposes.

Furthermore, derivatives of 4-chlorothiophene-3-sulfonamide can serve as substrates for intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. A notable example is the synthesis of thieno[3,2-d]isothiazole 1,1-dioxides. In a representative pathway, a related compound, 4-bromo-N-(cyanomethyl)thiophene-3-sulfonamide, undergoes base-mediated intramolecular cyclization. The reaction proceeds by the deprotonation of the α-carbon to the nitrile group, which then acts as a nucleophile, attacking the C4 position of the thiophene ring and displacing the bromide. This strategy creates a new five-membered ring fused to the thiophene core, demonstrating how the sulfonamide framework can be used to construct more complex, bicyclic heterocyclic systems. This cyclization highlights a sophisticated use of the thiophene sulfonamide moiety not just as a linker, but as an integral component in the construction of novel heterocyclic frameworks.

| Reactant 1 | Reactant 2 | Product Type | Reaction Description |

|---|---|---|---|

| This compound | Primary/Secondary Amine (e.g., Aniline) | Thiophene-3-sulfonamide | Forms a stable sulfonamide bond, attaching the thiophene ring to an amine-containing molecule. |

| 4-Bromo-N-(cyanomethyl)thiophene-3-sulfonamide | Base (e.g., Potassium Carbonate) | Thieno[3,2-d]isothiazole 1,1-dioxide derivative | An intramolecular cyclization where the sulfonamide derivative is used to construct a fused bicyclic heterocycle. |

Precursor for Specialty Organic Chemicals

Beyond its utility in building diverse molecular libraries, this compound is a key starting material in the targeted synthesis of high-value specialty organic chemicals, particularly in the pharmaceutical industry. Its defined structure allows it to be incorporated as a core building block in the multi-step synthesis of complex drug candidates.

A significant example of its application is in the synthesis of potent inhibitors of Rho-associated protein kinase (ROCK). These inhibitors are investigated for the treatment of various conditions, including cardiovascular diseases and glaucoma. In the synthesis of the clinical candidate GSK269984A, this compound is reacted with (S)-hexahydropyrrolo[1,2-a]pyrazin-4-(1H)-one.

| Precursor | Reactant | Product / Intermediate | Application Area |

|---|---|---|---|

| This compound | (S)-Hexahydropyrrolo[1,2-a]pyrazin-4-(1H)-one | GSK269984A (ROCK Inhibitor) | Pharmaceuticals (Rho-kinase inhibitors) |

Computational and Theoretical Investigations of 4 Chlorothiophene 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling serves as the foundation for understanding the electronic nature of 4-chlorothiophene-3-sulfonyl chloride. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's electronic architecture, which governs its structure, stability, and interactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the molecule's ground-state electronic properties.

While direct DFT studies on this compound are not extensively published, valuable insights can be drawn from computational analyses of closely related thiophene (B33073) sulfonamide derivatives. semanticscholar.orgmdpi.comresearchgate.net Studies on these analogs, often employing the B3LYP functional with a 6-311G(d,p) basis set, provide detailed information on geometric parameters and electronic distribution. mdpi.comresearchgate.net For instance, in a series of thiophene sulfonamide derivatives, the calculated bond lengths for the S=O bonds in the sulfonamide group were consistently around 1.45 Å to 1.46 Å, and the S–N bond was approximately 1.67 Å to 1.68 Å. semanticscholar.org The bond angles around the sulfur atom, specifically the O=S=O angle, were calculated to be in the range of 120.46° to 121.18°. semanticscholar.orgmdpi.com These values provide a reliable estimate for the corresponding bond lengths and angles in the analogous this compound, where the S-N bond is replaced by an S-Cl bond. The electronic cloud in these systems is typically spread across the entire molecule, with significant density on the thiophene and any attached phenyl rings. mdpi.com

Geometry optimization is a critical computational step that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This process simulates the molecule's structure in the gas phase, providing foundational data for all other computational predictions.

For thiophene-based compounds, DFT calculations can accurately predict key structural parameters. In studies of thiophene sulfonamide derivatives, the intramolecular bond distances and angles were determined computationally. semanticscholar.orgmdpi.com The bond lengths within the thiophene ring, such as S1–C2 and C5–S1, were calculated to be between 1.73 Å and 1.75 Å. semanticscholar.org The bond angles defining the planarity and geometry of the thiophene ring, like S1–C2–C3, were found to be in the range of 110.84° to 112.44°. semanticscholar.orgmdpi.com

These optimized geometries are crucial for understanding the molecule's spatial configuration. Conformational analysis, which explores the different spatial arrangements (conformers) and their relative energies, can also be performed. For a molecule like this compound, this could involve rotation around the C-S bond connecting the sulfonyl chloride group to the thiophene ring, although the planarity of the thiophene ring itself is generally rigid.

Table 1: Selected Optimized Geometric Parameters for Thiophene Sulfonamide Derivatives (Analogous to this compound) Data sourced from studies on thiophene sulfonamide derivatives, providing an approximation for the target molecule. semanticscholar.orgmdpi.com

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S=O | 1.45 - 1.46 |

| S1–C2 (Thiophene Ring) | 1.73 - 1.75 |

| O=S=O | 120.46 - 121.18 |

| S1–C2–C3 (Thiophene Ring) | 110.84 - 112.44 |

Prediction of Reactivity and Mechanistic Insights

Computational methods are not only descriptive but also predictive. They can forecast how and where a molecule is likely to react, providing deep insights into reaction mechanisms. This predictive power is invaluable for chemical synthesis and the design of new functional molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's reactivity and kinetic stability.

In computational studies of thiophene sulfonamide derivatives, the HOMO and LUMO energies were calculated to assess their electronic properties. mdpi.comresearchgate.net The HOMO is typically delocalized over the π-system of the thiophene ring and the adjacent sulfonamide group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is similarly distributed, representing the most likely sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. For a series of thiophene sulfonamides, the calculated HOMO-LUMO gaps ranged from 3.44 eV to 4.65 eV. mdpi.com A compound with a smaller energy gap is generally more polarizable and has a higher chemical reactivity. This analysis can be directly extended to this compound to predict its reactivity profile.

Table 2: Frontier Molecular Orbital Energies for a Series of Thiophene Sulfonamide Derivatives This table illustrates the typical range of HOMO-LUMO energies and gaps found in related compounds. mdpi.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Thiophene Sulfonamide 1 | -6.68 | -2.03 | 4.65 |

| Thiophene Sulfonamide 2 | -6.85 | -2.48 | 4.37 |

| Thiophene Sulfonamide 3 | -7.21 | -3.77 | 3.44 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the easy identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Intermolecular Interactions and Solvent Effects through Molecular Dynamics Simulations

Detailed molecular dynamics simulations specifically investigating the intermolecular interactions and solvent effects of this compound are not extensively available in publicly accessible research. However, computational studies on analogous thiophene and sulfonyl chloride-containing molecules provide a theoretical framework for understanding its potential behavior in various environments.

Molecular dynamics simulations of thiophene derivatives in different solvents have shown that the nature of the solvent can significantly influence the conformational dynamics and electronic properties of the solute. For thiophene-based compounds, interactions often involve the sulfur atom of the thiophene ring, which can participate in non-covalent interactions. Studies on related sulfonyl chlorides indicate that the sulfonyl group is a strong hydrogen bond acceptor, a key factor in its interaction with protic solvents.

For a molecule like this compound, molecular dynamics simulations would likely focus on several key aspects:

Self-Association: Examining the potential for dimer formation or larger aggregates in non-polar solvents, driven by dipole-dipole interactions involving the polar sulfonyl chloride and chloro groups.

Solvation Shell Structure: In polar solvents such as water, methanol, or acetonitrile, simulations could reveal the structure of the solvation shells around the molecule. It is anticipated that polar solvent molecules would preferentially orient themselves around the highly polar SO2Cl group.

Hydrogen Bonding: In protic solvents, the oxygen atoms of the sulfonyl group are expected to act as primary hydrogen bond acceptors. The strength and dynamics of these hydrogen bonds would be a critical area of investigation.

Solvent Effects on Reactivity: The conformation of the sulfonyl chloride group relative to the thiophene ring can be influenced by the solvent environment. This, in turn, can affect the accessibility of the sulfur atom to nucleophilic attack, thereby influencing the compound's reactivity.

While specific data tables from molecular dynamics simulations for this compound are not available, a hypothetical representation of the types of interactions and their estimated energies, based on general principles and studies of similar compounds, is presented below.

Table 1: Hypothetical Intermolecular Interaction Energies for this compound

| Interacting Species | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| Two molecules of this compound | Dipole-Dipole | -2 to -5 |

| This compound and Water | Hydrogen Bond (S=O...H-O) | -3 to -6 |

| This compound and Acetonitrile | Dipole-Dipole | -1 to -3 |

Note: These are estimated values for illustrative purposes and are not derived from direct simulation of this compound.

Spectroscopic Characterization Methodologies for Reaction Products and Derived Compounds

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For derivatives of 4-chlorothiophene-3-sulfonyl chloride, MS provides crucial information for confirming the identity of reaction products.

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of sulfonamides under mass spectrometric conditions has been studied, revealing characteristic pathways. A common fragmentation involves the cleavage of the sulfonamide bond researchgate.net. For example, the ion at m/z 156 is often observed in the mass spectra of sulfonamides, corresponding to the [H₂NC₆H₄SO₂]⁺ fragment, and further loss of SO₂ can lead to an ion at m/z 92 researchgate.net. The fragmentation of sulfonamides can also involve complex rearrangements nih.gov.

The presence of chlorine and sulfur atoms in derivatives of this compound gives rise to a characteristic isotopic pattern in the mass spectrum, which aids in their identification.

Interactive Data Table: Predicted m/z Peaks for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 216.89461 |

| [M+Na]⁺ | 238.87655 |

| [M-H]⁻ | 214.88005 |

| [M+NH₄]⁺ | 233.92115 |

| [M+K]⁺ | 254.85049 |

Data sourced from PubChem.

Interactive Data Table: Common Fragment Ions in the Mass Spectra of Arylsulfonamides

| Fragment Ion Description | Typical m/z Value | Notes |

| Loss of SO₂ | M - 64 | A common fragmentation pathway for sulfonyl compounds. researchgate.net |

| Cleavage of S-N bond | Varies | Leads to fragments corresponding to the aryl-SO₂⁺ and the amine⁺ parts. |

| Aryl fragment | Varies | Loss of the SO₂NHR group. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to their vibrational modes.

For derivatives of this compound, such as sulfonamides, characteristic vibrational bands can be observed. The N-H stretching vibrations in sulfonamides are typically found in the range of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric) znaturforsch.com. The sulfonyl group (SO₂) exhibits strong absorption bands for its asymmetric and symmetric stretching vibrations in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The S-N stretching vibration is observed in the region of 924–906 cm⁻¹ znaturforsch.com.

In the thiophene (B33073) ring, C-H in-plane bending vibrations appear in the 1000–1300 cm⁻¹ range, while out-of-plane bending occurs between 750–1000 cm⁻¹ iosrjournals.org. The C-S stretching modes in thiophenes are typically found between 600 and 850 cm⁻¹ iosrjournals.org.

Interactive Data Table: Characteristic IR and Raman Bands for Thiophene Sulfonamide Derivatives

| Functional Group / Vibration | Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch (asymmetric) | 3390 - 3323 | Characteristic of the sulfonamide group. znaturforsch.com |

| N-H Stretch (symmetric) | 3279 - 3229 | Characteristic of the sulfonamide group. znaturforsch.com |

| S=O Stretch (asymmetric) | 1344 - 1317 | Strong absorption. znaturforsch.com |

| S=O Stretch (symmetric) | 1187 - 1147 | Strong absorption. znaturforsch.com |

| S-N Stretch | 924 - 906 | Characteristic of the sulfonamide linkage. znaturforsch.com |

| Thiophene C-H Bending (in-plane) | 1000 - 1300 | iosrjournals.org |

| Thiophene C-H Bending (out-of-plane) | 750 - 1000 | iosrjournals.org |

| Thiophene C-S Stretch | 600 - 850 | Can be weak. iosrjournals.org |

X-ray Crystallography for Solid-State Structural Elucidation

For thiophene derivatives, X-ray crystallography can confirm the planarity of the thiophene ring and determine the orientation of substituents. In the crystal structures of heterocyclic sulfones, intermolecular interactions such as hydrogen bonding, particularly involving the NH of the sulfonamide and the oxygen atoms of the sulfonyl group, often play a significant role in the crystal packing mdpi.com. For example, in the crystal structure of certain 1,4-thiazine S,S-dioxides, strong N-H···O=S hydrogen bonding leads to the formation of molecular chains mdpi.com. The crystal structure of a thiophene derivative revealed that the thiophene ring system was nearly orthogonal to an attached phenyl ring nih.gov.

The data obtained from X-ray crystallography, such as atomic coordinates and unit cell dimensions, serve as the definitive structural proof for a crystalline compound.

Interactive Data Table: General Structural Information from X-ray Crystallography of Thiophene Sulfone Derivatives

| Structural Parameter | Typical Findings | Reference |

| Thiophene Ring Conformation | Essentially planar. | nih.gov |

| Sulfonyl Group Geometry | Tetrahedral around the sulfur atom. | |

| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···O=S) is common in sulfonamides. mdpi.com | |

| Molecular Conformation | The orientation of the sulfonyl group relative to the thiophene ring is determined. |

Future Research Trajectories and Emerging Applications

Exploration of Novel Catalytic Systems for Selective Functionalization

The presence of multiple reactive sites on 4-Chlorothiophene-3-sulfonyl chloride—the sulfonyl chloride group and the C-H and C-Cl bonds on the thiophene (B33073) ring—makes selective functionalization a key area for future research. The development of novel catalytic systems will be crucial to control the regioselectivity of these transformations.

Transition metal-catalyzed cross-coupling reactions are a promising avenue for the selective functionalization of the thiophene core. mdpi.com Catalytic systems based on palladium, nickel, or copper could enable the selective coupling of various organic fragments at the C-2 and C-5 positions of the thiophene ring. Research in this area would likely focus on overcoming the challenges posed by the presence of the reactive sulfonyl chloride group, which could potentially interact with the catalyst.

Furthermore, C-H activation catalysis represents a frontier in the functionalization of heteroaromatic compounds like thiophene. mdpi.com The development of catalysts that can selectively activate the C-H bonds at the 2 or 5 positions of the thiophene ring in this compound would open up new synthetic routes to complex thiophene derivatives. The directing-group-free C-H functionalization of thiophenes is an area of active research, and applying these methods to a substrate like this compound would be a significant advancement.

| Catalyst System | Target Transformation | Potential Advantages |

| Pd(OAc)2 / Buchwald Ligands | Suzuki or Stille coupling at C-5 | Mild reaction conditions, broad substrate scope |

| NiCl2(dppp) | Kumada coupling at C-2 or C-5 | Cost-effective, high reactivity |

| CuI / Phenanthroline | Sonogashira coupling at C-5 | Access to alkynyl-substituted thiophenes |

| [RhCp*Cl2]2 | C-H activation at C-2 or C-5 | Atom-economical, avoids pre-functionalization |

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral thiophene derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. Future research on this compound could focus on the development of asymmetric synthesis methodologies to introduce chirality into molecules derived from this precursor.

One potential approach involves the asymmetric reduction of the sulfonyl chloride group to a chiral sulfinate ester or a sulfinamide. The development of chiral catalysts for this transformation would be a key research objective. Another avenue would be the enantioselective functionalization of the thiophene ring, for example, through asymmetric C-H activation or by using chiral ligands in cross-coupling reactions. nih.govmetu.edu.tr

The synthesis of chiral sulfonamides from sulfonyl chlorides and chiral amines is a well-established method. dntb.gov.ua Applying this to this compound with a variety of chiral amines would provide a library of chiral thiophene-based sulfonamides for biological screening.

| Chiral Catalyst / Auxiliary | Asymmetric Transformation | Potential Chiral Products |

| Chiral Ruthenium complexes | Asymmetric hydrogenation of the sulfonyl group | Chiral thiophene sulfinates |

| Chiral Palladium complexes with chiral ligands | Asymmetric Suzuki coupling | Atropisomeric biaryl thiophenes |

| (-)-Quinine as chiral auxiliary | Reaction with amines | Diastereomerically pure thiophene sulfinamides |

Integration into Continuous Flow Chemistry Processes

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.comrsc.org The integration of this compound into continuous flow processes is a promising area for future research, particularly for its use in the synthesis of functional materials and pharmaceutical intermediates.

The synthesis of sulfonyl chlorides can be hazardous in batch processes due to the use of reactive and corrosive reagents. Continuous flow reactors can mitigate these risks by using small reactor volumes and enabling precise control over reaction parameters. researchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound itself, as well as for its subsequent functionalization reactions. For instance, the direct arylation of thiophenes has been successfully demonstrated in continuous flow, suggesting that similar strategies could be applied to this compound. researchgate.net

| Flow Reactor Type | Target Process | Key Advantages |

| Microreactor | Synthesis of this compound | Enhanced safety, precise temperature control |

| Packed-bed reactor | Heterogeneously catalyzed C-H functionalization | Catalyst reusability, simplified work-up |

| Tube-in-tube reactor | Gas-liquid reactions (e.g., amination) | Efficient gas-liquid mixing, improved safety |

Potential in Advanced Materials Science (e.g., conductive polymers, ligands)

Thiophene-based materials have garnered significant attention in the field of advanced materials science, particularly for their applications in organic electronics. wikipedia.org this compound could serve as a valuable monomer for the synthesis of novel conductive polymers. The presence of the chloro and sulfonyl chloride groups allows for post-polymerization modification, enabling the fine-tuning of the polymer's electronic and physical properties. For example, the sulfonyl chloride groups could be converted to sulfonic acid groups to create self-doping conductive polymers. rsc.org

Furthermore, thiophene derivatives are widely used as ligands in coordination chemistry and catalysis. nih.gov The functional groups on this compound could be used to anchor the thiophene unit to metal centers or to introduce additional functionalities to the ligand scaffold. Such ligands could find applications in catalysis, sensing, and the development of novel metal-organic frameworks (MOFs).

| Material Class | Synthetic Strategy from this compound | Potential Properties and Applications |

| Polythiophenes | Electropolymerization or chemical polymerization followed by functionalization | Tunable conductivity, electrochromic devices, sensors |

| Thiophene-based ligands | Reaction of the sulfonyl chloride with amines or alcohols | Catalysis, metal-organic frameworks, fluorescent probes |

| Organic semiconductors | Cross-coupling reactions to extend the conjugated system | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

Contribution to Fundamental Mechanistic Organic Chemistry Studies

The study of the reactivity of this compound can contribute to a deeper understanding of fundamental mechanistic principles in organic chemistry. The interplay of the electronic effects of the chloro and sulfonyl chloride substituents on the thiophene ring presents an interesting case for mechanistic investigations.

Kinetic studies on the solvolysis of this compound in various solvent systems could provide insights into the mechanism of nucleophilic substitution at the sulfonyl sulfur. beilstein-journals.orgnih.gov Such studies, often analyzed using the Grunwald-Winstein equation, can elucidate the degree of charge separation in the transition state and the role of solvent nucleophilicity. nih.gov

Furthermore, theoretical and computational studies could be employed to model the reaction pathways for various transformations of this molecule, providing a detailed picture of the transition states and intermediates involved. This could aid in the rational design of new reactions and catalysts for the selective functionalization of this and related thiophene derivatives.

| Mechanistic Study | Experimental / Computational Technique | Key Insights |

| Solvolysis kinetics | UV-Vis spectroscopy, HPLC | Elucidation of SN1 vs. SN2 character at the sulfonyl sulfur |

| Hammett analysis | Correlation of reaction rates with substituent constants | Understanding electronic effects on reactivity |

| DFT calculations | Modeling of reaction pathways and transition states | Prediction of regioselectivity and reaction barriers |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chlorothiophene-3-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of thiophene derivatives using chlorosulfonic acid. Reaction conditions (e.g., temperature, stoichiometry) are critical to minimize byproducts like polysubstituted sulfonyl chlorides. For example, controlled addition of chlorosulfonic acid at 0–5°C under anhydrous conditions can improve yield . Solvent choice (e.g., chlorinated solvents) and reaction time must be optimized via iterative testing to avoid decomposition.

Q. How is this compound purified post-synthesis, and what solvents are recommended?

- Methodological Answer : Purification involves recrystallization from non-polar solvents (e.g., hexane or dichloromethane) or vacuum distillation. Solubility data from analogous sulfonyl chlorides suggest that aromatic solvents (e.g., toluene) are effective for crystallization due to their ability to dissolve reactive intermediates while excluding impurities . Purity is confirmed via HPLC or melting point analysis.

Q. What are the key nucleophilic substitution reactions facilitated by this compound?

- Methodological Answer : The sulfonyl chloride group reacts with amines to form sulfonamides and with alcohols to yield sulfonate esters . For example, coupling with primary amines in dichloromethane at room temperature produces sulfonamides with >80% yield. Reaction progress is monitored by TLC (Rf shift) or FT-IR to track the disappearance of the S=O stretching band at ~1370 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in reaction yields under varying pH or solvent systems be resolved?

- Methodological Answer : Contradictions often arise from competing hydrolysis or side reactions. A Design of Experiments (DoE) approach is recommended to systematically evaluate variables like pH, solvent polarity, and temperature. For instance, acetonitrile/water mixtures may suppress hydrolysis compared to pure aqueous systems. Statistical analysis (e.g., ANOVA) identifies dominant factors affecting yield .

Q. What spectroscopic and crystallographic techniques confirm the structure and regioselectivity of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using Cu-Kα radiation) provides unambiguous confirmation of regioselectivity in sulfonamide derivatives. Complementary ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) validate molecular composition. For example, crystallographic data from analogous compounds (e.g., 4-Chloro-N-(3-chlorophenyl)benzamide) show bond lengths and angles consistent with sulfonyl chloride reactivity .

Q. How does this compound perform in bioconjugation applications, and what are its limitations?

- Methodological Answer : The compound is used to link biomolecules (e.g., proteins, peptides) via sulfonamide bonds. However, its reactivity with thiols necessitates careful pH control (pH 7–8) to avoid cross-reactivity. A case study using [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride demonstrated successful bioconjugation with lysozyme, confirmed by MALDI-TOF MS. Limitations include hydrolysis in aqueous buffers, requiring anhydrous conditions during coupling .

Q. What strategies mitigate decomposition during storage or handling?

- Methodological Answer : Storage under inert gas (argon) at –20°C in amber vials prevents moisture absorption and photodegradation. Karl Fischer titration monitors water content in solvents, while periodic NMR checks detect decomposition (e.g., appearance of sulfonic acid peaks). For long-term stability, lyophilization in the presence of stabilizers (e.g., molecular sieves) is effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.